N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxyphenyl group, a fluorothiophene ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide typically involves multiple steps, including the formation of the fluorothiophene ring and the introduction of the ethoxyphenyl and sulfonamide groups. One common method involves the reaction of 4-ethoxyaniline with 5-fluorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.
Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Uniqueness
N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide is unique due to the combination of the ethoxyphenyl group, fluorothiophene ring, and sulfonamide functional group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H12FNO3S2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO3S2/c1-2-17-10-5-3-9(4-6-10)14-19(15,16)12-8-7-11(13)18-12/h3-8,14H,2H2,1H3 |
InChI Key |
AAZDZQIKPHMPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.